Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group attached to a pyrazole ring. It is commonly used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride include:
- Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2.ClH/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13;/h3-7H,2,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNQAWVMMGKBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693318 |
Source
|
Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253791-51-3 |
Source
|
Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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